[4-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13472057
Molecular Formula: C16H27ClN2O3
Molecular Weight: 330.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H27ClN2O3 |
|---|---|
| Molecular Weight | 330.8 g/mol |
| IUPAC Name | tert-butyl N-[4-[(2-chloroacetyl)amino]cyclohexyl]-N-cyclopropylcarbamate |
| Standard InChI | InChI=1S/C16H27ClN2O3/c1-16(2,3)22-15(21)19(13-8-9-13)12-6-4-11(5-7-12)18-14(20)10-17/h11-13H,4-10H2,1-3H3,(H,18,20) |
| Standard InChI Key | VSXGVCAUDSLWGJ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(C1CCC(CC1)NC(=O)CCl)C2CC2 |
| Canonical SMILES | CC(C)(C)OC(=O)N(C1CCC(CC1)NC(=O)CCl)C2CC2 |
Introduction
[4-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester is a complex organic compound with a molecular formula of C16H27ClN2O3 and a molecular weight of approximately 330.85 g/mol . This compound belongs to the carbamate family, which is known for its diverse applications in pharmaceuticals and agrochemicals due to its biological activity.
Synthesis and Preparation
The synthesis of such carbamates typically involves multiple steps, including the formation of the carbamic acid moiety and its subsequent esterification with a tert-butyl group. The reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity.
Potential Applications
Carbamates are widely used in pharmaceuticals and agrochemicals due to their diverse biological activities. While specific applications for [4-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester are not well-documented, its structural features suggest potential utility in drug development or as an intermediate in chemical synthesis.
Analytical Techniques
Characterization of this compound can be achieved through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which help confirm its molecular structure and weight.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume